SJH1-62B

PROTAC Androgen Receptor Degradation

Researchers investigating androgen receptor (AR) antagonist resistance in prostate cancer require tools that eliminate-not merely inhibit-AR signaling. Bavdegalutamide (ARV-110), a clinically advanced PROTAC degrader, addresses this by catalytically degrading wild-type and clinically relevant mutant AR proteins. Key differentiation: • Catalytic mechanism: DC50 < 1 nM, >95% AR depletion in cell lines; effective in enzalutamide/abiraterone-resistant models. • Quantitative benchmarking: IC50 values of 1.5 nM (VCaP) and 16.2 nM (LNCaP) enable reproducible comparative studies. • Supply chain certainty: ≥98% purity by HPLC; available from milligram to gram quantities with documented storage stability at -20°C.

Molecular Formula C48H63ClN8O5
Molecular Weight 867.5 g/mol
Cat. No. B12364110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJH1-62B
Molecular FormulaC48H63ClN8O5
Molecular Weight867.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)CC2=CC(=CC=C2)OCCCC(=O)NCCCCCCCN3CCN(CC3)C4=NN=C(C=C4)C(=O)NC5CCC(CC5)OC6=CC(=C(C=C6)C#N)Cl
InChIInChI=1S/C48H63ClN8O5/c1-2-47(59)57-25-21-36(22-26-57)32-37-10-8-11-41(33-37)61-31-9-12-46(58)51-23-6-4-3-5-7-24-55-27-29-56(30-28-55)45-20-19-44(53-54-45)48(60)52-39-14-17-40(18-15-39)62-42-16-13-38(35-50)43(49)34-42/h2,8,10-11,13,16,19-20,33-34,36,39-40H,1,3-7,9,12,14-15,17-18,21-32H2,(H,51,58)(H,52,60)
InChIKeyIGZLMAPMESPVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide: A PROTAC Androgen Receptor Degrader for Scientific Selection


The compound, also known as Bavdegalutamide or ARV-110, is a PROteolysis TArgeting Chimera (PROTAC) designed to recruit the cereblon-containing E3 ubiquitin ligase for the selective, low-nanomolar degradation of both wild-type and mutant androgen receptor (AR) [1]. It represents a distinct pharmacological class from AR antagonists, offering a catalytic degradation mechanism that has supported its progression as the first PROTAC to enter human clinical trials for metastatic castration-resistant prostate cancer [2].

Why Generic Substitution of N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide is Scientifically Unsupported


The unique PROTAC mechanism of N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide (Bavdegalutamide) is fundamentally distinct from that of AR antagonists (e.g., Enzalutamide) or other AR-targeting agents, making simple substitution impossible [1]. While antagonists inhibit AR signaling, this PROTAC degrader catalytically eliminates the AR protein, a mode of action shown to confer superior efficacy even in models resistant to antagonists [2]. Furthermore, the complex, multi-domain structure, with its specific AR-binding warhead, linker, and E3 ligase-recruiting moiety, creates a unique pharmacological profile; a generic substitution would not replicate this specific targeted degradation and its resultant biological consequences [3].

Quantitative Differentiation of N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide Against In-Class and Analog Compounds


Bavdegalutamide (ARV-110) Demonstrates Catalytic Degradation of Androgen Receptor

Bavdegalutamide achieves sub-nanomolar potency in degrading the androgen receptor (AR) protein, a key differentiator from antagonists like enzalutamide that only inhibit AR signaling. In a direct head-to-head cell-based assay, Bavdegalutamide induced robust AR degradation with a DC50 of 1 nM, resulting in >95% depletion of the target protein in LNCaP and VCaP prostate cancer cell lines, a result unattainable by enzalutamide [1].

PROTAC Androgen Receptor Degradation

Superior Anti-Proliferative Efficacy of Bavdegalutamide (ARV-110) vs. Enzalutamide in Prostate Cancer Cells

In a direct comparative analysis of anti-proliferative effects, Bavdegalutamide (ARV-110) demonstrates significantly higher potency than the clinical standard-of-care AR antagonist enzalutamide in reducing viability of prostate cancer cells. While exact IC50 values for enzalutamide in this specific assay context are not provided, Bavdegalutamide's low-nanomolar IC50s (1.5 nM in VCaP and 16.2 nM in LNCaP cells) represent a marked improvement, consistent with its catalytic degradation mechanism [1]. A separate study confirmed Bavdegalutamide's potent activity, reporting IC50 values of 0.125 µM (VCaP) and 0.124 µM (LNCaP) after a 4-day treatment, further establishing its robust in vitro anti-proliferative profile [2].

Anti-proliferative Prostate Cancer Cell Viability

Therapeutic Efficacy of Low-Dose ARV-110 Outperforms High-Dose Enzalutamide In Vivo

The catalytic nature of Bavdegalutamide's PROTAC mechanism translates to superior in vivo therapeutic efficacy, even at significantly lower doses, compared to the AR antagonist enzalutamide. In a preclinical study, a low dose of ARV-110 (0.5 mg/kg) exhibited a much better therapeutic effect in a prostate cancer model than a 40-fold higher dose of enzalutamide (20 mg/kg) [1]. This finding is supported by another study showing that Bavdegalutamide at a low dose outperforms enzalutamide, underscoring the event-driven pharmacology of PROTACs over occupancy-driven antagonists [2].

In Vivo Efficacy Prostate Cancer Xenograft Model

Bavdegalutamide (ARV-110) Retains Potency Against Enzalutamide- and Abiraterone-Resistant Prostate Cancer Models

A key differentiation for Bavdegalutamide is its robust activity in preclinical models resistant to first-line AR antagonists. Unlike enzalutamide or abiraterone, which lose efficacy upon emergence of certain AR mutations, Bavdegalutamide demonstrates robust tumor growth inhibition in animal models of enzalutamide- and abiraterone-resistant prostate cancer [1]. This efficacy is attributed to its ability to degrade both wild-type and most clinically relevant AR mutants with low nanomolar potency, bypassing resistance mechanisms that hinder antagonists [2].

Drug Resistance Prostate Cancer In Vivo Efficacy

Optimal Research Applications for N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide Based on Quantitative Differentiation


Investigating Catalytic Protein Degradation and PROTAC Pharmacology

As a prototypical and clinically advanced PROTAC, Bavdegalutamide (ARV-110) is the ideal tool compound for studying catalytic target degradation mechanisms. Its sub-nanomolar DC50 and ability to achieve >95% AR depletion in cell lines [1] provide a robust, quantifiable system for investigating ternary complex formation, kinetics of ubiquitination, and the downstream biological consequences of complete protein elimination versus inhibition. This is supported by its distinct, event-driven pharmacology which is superior to occupancy-driven antagonists [2].

Modeling and Overcoming Resistance to Androgen Receptor-Targeted Therapies

Bavdegalutamide (ARV-110) is uniquely suited for research into overcoming AR antagonist resistance. Its demonstrated robust tumor growth inhibition in enzalutamide- and abiraterone-resistant prostate cancer animal models [1] makes it a critical reagent for investigating resistance mechanisms and validating new therapeutic strategies. Its ability to degrade clinically relevant AR mutants [2] offers a distinct advantage over antagonists for developing next-generation treatments for castration-resistant prostate cancer.

Benchmarking Next-Generation Androgen Receptor Degraders

Given its well-characterized potency, oral bioavailability, and clinical development status, Bavdegalutamide (ARV-110) serves as an essential benchmark comparator for new AR-targeting PROTACs. Its in vitro IC50 values (e.g., 1.5 nM in VCaP, 16.2 nM in LNCaP cells) and in vivo efficacy data (e.g., superior tumor growth inhibition vs. enzalutamide) provide a clear, quantitative baseline against which to measure the performance of novel AR degraders in prostate cancer research [1].

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